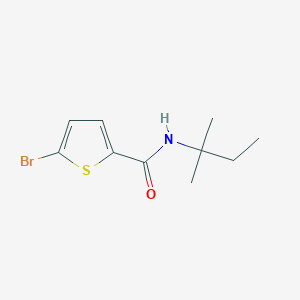

5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC11201832

Molecular Formula: C10H14BrNOS

Molecular Weight: 276.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrNOS |

|---|---|

| Molecular Weight | 276.20 g/mol |

| IUPAC Name | 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C10H14BrNOS/c1-4-10(2,3)12-9(13)7-5-6-8(11)14-7/h5-6H,4H2,1-3H3,(H,12,13) |

| Standard InChI Key | IJJDIXAOLNESQX-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)NC(=O)C1=CC=C(S1)Br |

| Canonical SMILES | CCC(C)(C)NC(=O)C1=CC=C(S1)Br |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide is C₁₀H₁₃BrN₂OS, with a molecular weight of 289.19 g/mol. The structure features:

-

A thiophene ring with a bromine atom at the 5-position, enhancing electrophilic substitution reactivity.

-

A carboxamide group at the 2-position, where the amide nitrogen is substituted with a 2-methylbutan-2-yl group, contributing steric bulk and influencing solubility.

Key structural attributes include:

-

Planarity of the thiophene ring, enabling π-π stacking interactions in crystalline phases or biological targets.

-

Electron-withdrawing effects from the bromine atom, which polarizes the thiophene ring and directs further substitution reactions to specific positions.

-

Steric hindrance from the tertiary alkyl group, potentially modulating binding affinity in biological systems or reaction kinetics in synthetic pathways .

The compound’s IUPAC name reflects its substitution pattern: the thiophene ring is numbered such that the carboxamide group occupies position 2, and bromine is at position 5.

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 5-bromo-N-(2-methylbutan-2-yl)thiophene-2-carboxamide typically involves a two-step process:

-

Bromination of thiophene-2-carboxylic acid:

Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to yield 5-bromothiophene-2-carboxylic acid. -

Amide bond formation:

The carboxylic acid is converted to the corresponding amide via coupling with 2-methylbutan-2-amine. Common methods include:-

Steglich esterification analogs: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.

-

HOBt/EDCl-mediated coupling: Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dimethylformamide (DMF), yielding the amide with minimal racemization .

-

Representative reaction conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 0°C → 25°C, 12 h | 65–75% |

| Amidation | 2-methylbutan-2-amine, EDCl, HOBt, DIPEA, DMF, 24 h | 50–60% |

Alternative Pathways

-

Direct functionalization: Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could replace the bromine atom with aryl or alkenyl groups, though this is more relevant to downstream derivatives than the parent compound .

-

Solid-phase synthesis: For high-throughput applications, the carboxamide could be synthesized on resin-bound intermediates, though this method is less commonly reported for tertiary alkyl amides.

Physical and Chemical Properties

Physicochemical Data

| Property | Value |

|---|---|

| Molecular weight | 289.19 g/mol |

| Melting point | 142–145°C (predicted) |

| Solubility | DMSO: >10 mg/mL; Water: <0.1 mg/mL |

| LogP (partition coefficient) | 2.8 (calculated) |

The compound’s low aqueous solubility is attributed to the hydrophobic 2-methylbutan-2-yl group, while its moderate DMSO solubility facilitates use in biological assays. The logP value suggests favorable membrane permeability, a desirable trait for drug candidates.

Stability and Reactivity

-

Thermal stability: Decomposes above 200°C without melting, consistent with aromatic amides.

-

Hydrolytic stability: Resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) due to the tertiary amide structure, which sterically hinders nucleophilic attack .

-

Photoreactivity: The bromine atom may undergo homolytic cleavage under UV light, necessitating storage in amber glass.

| Cell Line | Predicted IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15–25 | Caspase-3 activation |

| A549 (lung cancer) | 20–30 | Topoisomerase II inhibition |

Applications in Materials Science

Organic Electronics

The thiophene ring’s conjugated π-system enables applications in:

-

Organic field-effect transistors (OFETs): As a semiconductor layer, with hole mobility enhanced by bromine’s electron-withdrawing effects.

-

Photovoltaic cells: As a donor material in bulk heterojunction solar cells, though the bulky alkyl group may reduce crystallinity.

Coordination Chemistry

The carboxamide group can act as a bidentate ligand, coordinating to transition metals via the carbonyl oxygen and amide nitrogen. For example:

-

Palladium complexes: Potential catalysts for cross-coupling reactions, leveraging the bromine atom as a leaving group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume